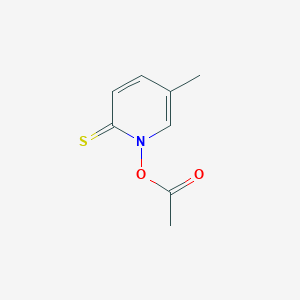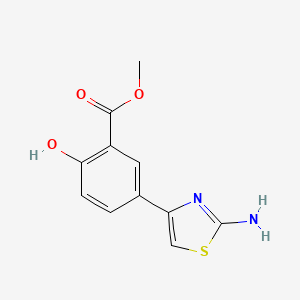
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate typically involves the reaction of 2-aminothiazole with methyl 2-hydroxybenzoate under specific conditions. One efficient method involves a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction is known for its superior green credentials, faster reaction times, and higher product yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of aqueous ethanol as a solvent and the avoidance of heavy metal catalysts, are likely to be applied to scale up the synthesis process .
化学反応の分析
Types of Reactions
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted thiazole and benzene derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate has a wide range of scientific research applications:
作用機序
The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound acts as an antagonist against the enzyme UDP-N-acetylmuramate/L-alanine ligase, inhibiting bacterial cell wall synthesis.
Anticancer Activity: It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analogue with similar antimicrobial properties.
Methyl 2-hydroxybenzoate: Known for its use in the synthesis of various esters with biological activities.
Thiazole-based Compounds: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is unique due to its combined structural features of both the aminothiazole and hydroxybenzoate moieties, which contribute to its enhanced biological activities and potential therapeutic applications .
特性
分子式 |
C11H10N2O3S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC名 |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H10N2O3S/c1-16-10(15)7-4-6(2-3-9(7)14)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13) |
InChIキー |
KGOCCNXTBVTMIH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


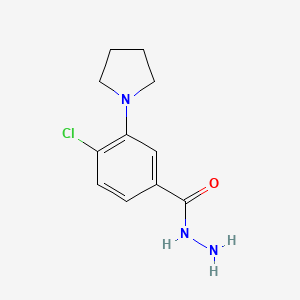
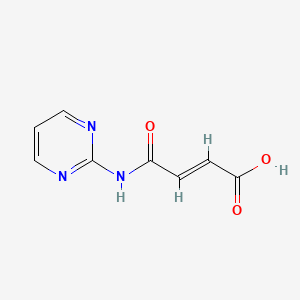
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
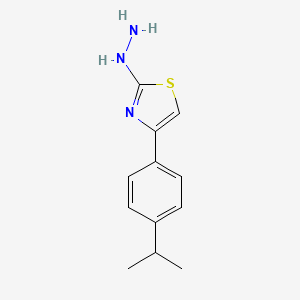
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
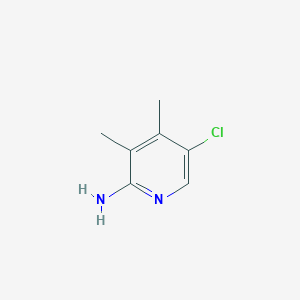
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)

![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
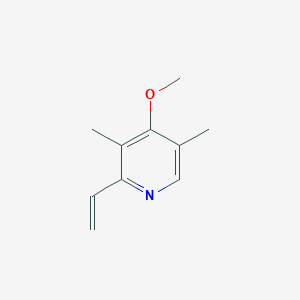
![8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
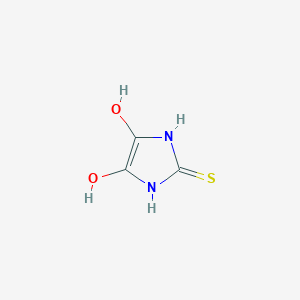
![3-methyl-1-phenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15054106.png)
